Epirubicinol

Description

Structure

3D Structure

Properties

IUPAC Name |

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1S)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16-,17-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZRZOVSJNSBFR-QXAZHNFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@H](CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76155-56-1 | |

| Record name | 13-Dihydro-4'-epidoxorubicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076155561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIRUBICINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YZM874P44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epirubicinol's Mechanism of Action in Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of action of epirubicin and its principal active metabolite, epirubicinol, in cancer therapy. Epirubicin, an anthracycline antibiotic, is a cornerstone in the treatment of various malignancies, including breast, gastric, and ovarian cancers, as well as lymphomas.[1][2][3] Its cytotoxic effects are attributed to a multi-faceted mechanism that ultimately leads to cancer cell death. Epirubicin is extensively metabolized in the liver, with its main active metabolite, this compound, contributing to both its therapeutic and toxic effects.[4][5]

Core Mechanisms of Action

The anticancer activity of the epirubicin/epirubicinol system is primarily driven by three synergistic mechanisms: DNA interference, generation of reactive oxygen species, and induction of programmed cell death.

DNA Intercalation and Topoisomerase II Inhibition

A fundamental aspect of epirubicin's cytotoxic action is its ability to interfere with DNA synthesis and function. The planar ring structure of epirubicin intercalates between DNA base pairs, distorting the double helix structure. This physical obstruction hinders the processes of DNA replication and transcription, which are crucial for the proliferation of rapidly dividing cancer cells.

Furthermore, epirubicin acts as a topoisomerase II "poison". Topoisomerase II is an essential enzyme that transiently cleaves and religates double-stranded DNA to manage DNA topology during replication and transcription. Epirubicin stabilizes the covalent intermediate complex formed between topoisomerase II and DNA, preventing the religation of the cleaved DNA strands. This results in the accumulation of permanent DNA double-strand breaks, which trigger downstream signaling pathways leading to cell cycle arrest and apoptosis.

Generation of Reactive Oxygen Species (ROS)

Epirubicin can undergo redox cycling, a process that generates cytotoxic free radicals, also known as reactive oxygen species (ROS). This process is thought to contribute significantly to its anticancer effects and, notably, its cardiotoxicity. The generation of ROS, such as superoxide anions and hydrogen peroxide, leads to extensive oxidative damage to cellular components, including DNA, proteins, and lipids in cell membranes. This oxidative stress overwhelms the cancer cell's antioxidant defenses, further contributing to DNA damage and triggering apoptotic pathways.

Induction of Apoptosis and Cell Cycle Arrest

The cellular damage induced by DNA intercalation, topoisomerase II inhibition, and ROS generation culminates in the activation of programmed cell death, or apoptosis. Epirubicin has been shown to induce apoptosis through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.

-

Intrinsic Pathway: DNA damage and oxidative stress lead to the activation of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. This results in the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to apoptosis.

-

Extrinsic Pathway: Epirubicin can increase the expression of death receptors like Fas and their ligands (FasL), leading to the activation of caspase-8 and subsequent activation of the executioner caspases.

In addition to inducing apoptosis, epirubicin also causes cell cycle arrest, which prevents cancer cells from progressing through the cell division cycle. The accumulation of DNA damage activates cell cycle checkpoints, primarily leading to arrest in the G2/M and S phases of the cell cycle. Epirubicin can also induce a G1 phase arrest, particularly through the upregulation of the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.

References

Epirubicinol: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epirubicinol is the primary and major metabolite of the anthracycline chemotherapeutic agent epirubicin. It is formed in the body through the reduction of the C-13 keto group of epirubicin, a metabolic conversion that significantly influences the parent drug's efficacy and toxicity profile. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, including its IUPAC name, CAS number, and key structural features. While specific experimental data such as NMR and X-ray crystallography for this compound are not widely available in public literature, this guide compiles available analytical methodologies for its quantification and discusses its known biological activity.

Chemical Structure and Stereochemistry

This compound is systematically known as the 13(S)-dihydro derivative of epirubicin. The metabolic reduction of the ketone at the C-13 position of the aglycone moiety of epirubicin results in the formation of a secondary alcohol. This conversion introduces a new chiral center at C-13, with the (S) configuration being the biologically formed stereoisomer.[1][2]

The core structure of this compound consists of a tetracyclic aglycone, which is attached to the amino sugar daunosamine via a glycosidic bond. The stereochemistry of the daunosamine sugar in this compound remains the same as in the parent drug, epirubicin, including the characteristic epimerization at the C-4' position compared to doxorubicin.

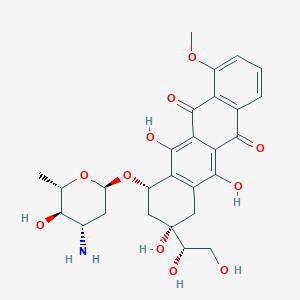

Chemical Structure of this compound:

Caption: Chemical structure of this compound (13(S)-dihydroepirubicin).

Key Structural and Stereochemical Features:

-

Tetracyclic Aglycone: The planar tetracyclic ring system is characteristic of anthracyclines and is crucial for their intercalation into DNA.

-

Daunosamine Sugar: The aminosugar moiety is essential for the molecule's interaction with DNA and topoisomerase II. The C4' epimeric configuration (axial hydroxyl group) distinguishes it from doxorubicinol.

-

C-13 Stereocenter: The reduction of the C-13 ketone in epirubicin creates a chiral center with an (S)-configuration in this compound. This stereochemistry is a critical determinant of its biological activity.

Physicochemical and Pharmacokinetic Data

While specific physicochemical data for isolated this compound are scarce, some pharmacokinetic parameters related to its formation and elimination have been reported in the context of epirubicin metabolism.

| Parameter | Value/Description | Reference(s) |

| IUPAC Name | (8S,10S)-10-{[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-[(1S)-1,2-dihydroxyethyl]-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione | Inferred from Epirubicin structure |

| CAS Number | Not explicitly found for the (13S) isomer. | - |

| Molecular Formula | C27H31NO11 | [3] |

| Molecular Weight | 545.53 g/mol | [3] |

| Metabolic Pathway | Reduction of the C-13 keto-group of epirubicin. | [4] |

| Biological Activity | Approximately 10 times less cytotoxic than epirubicin. |

Experimental Protocols

Quantification of this compound in Plasma and Saliva by HPLC

This method is suitable for the analysis of epirubicin and its metabolite this compound.

Sample Preparation:

-

To 1 mL of plasma or saliva, add an internal standard (e.g., doxorubicin).

-

Perform a liquid-liquid extraction with a chloroform:2-propanol mixture (e.g., 6:1, v/v).

-

Vortex the mixture and centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 45°C.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., Nucleosil 100 S C18, 5 µm).

-

Mobile Phase: An isocratic mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). The exact composition should be optimized for separation.

-

Detection: Fluorescence detection with excitation and emission wavelengths of approximately 474 nm and 551 nm, respectively.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of the analyte.

Workflow for this compound Quantification:

Caption: Experimental workflow for HPLC quantification of this compound.

Metabolic Pathway

This compound is the product of the metabolic reduction of epirubicin, a reaction catalyzed by carbonyl reductases in the liver and other tissues.

Metabolic Conversion of Epirubicin to this compound:

Caption: Metabolic reduction of epirubicin to this compound.

Spectroscopic and Crystallographic Data

As of the date of this document, specific ¹H NMR, ¹³C NMR, and X-ray crystallographic data for isolated and purified this compound are not available in the peer-reviewed scientific literature. The characterization of this compound has been primarily achieved through chromatographic and mass spectrometric methods in the context of metabolic studies of epirubicin.

For researchers requiring spectroscopic data, it may be informative to refer to the published data for the analogous compound, doxorubicinol, bearing in mind the stereochemical difference at the C-4' position of the daunosamine sugar.

Conclusion

This compound, the 13(S)-dihydro metabolite of epirubicin, plays a significant role in the overall pharmacological profile of its parent drug. While a complete physicochemical and spectroscopic characterization of the isolated compound is lacking in the current literature, robust analytical methods for its quantification in biological samples are well-established. Further research into the synthesis and detailed structural elucidation of this compound would be invaluable for a more comprehensive understanding of its biological properties and its contribution to the clinical effects of epirubicin.

References

Epirubicinol: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epirubicinol, the 13(S)-dihydro derivative of the widely used anthracycline chemotherapeutic agent epirubicin, is its principal metabolite. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound. While its discovery is intrinsically linked to the metabolic studies of its parent drug, this document outlines both its biological formation and a proposed synthetic route. Detailed experimental protocols for its analysis, alongside a summary of its known biological activity and the signaling pathways of its parent compound, are presented to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry.

Discovery and Biological Formation

This compound was identified through pharmacokinetic and metabolism studies of epirubicin. It is formed in the body, primarily in the liver, through the action of aldo-keto reductases which catalyze the stereoselective reduction of the C-13 keto-group of epirubicin.[1] This metabolic conversion is a significant pathway for the detoxification and elimination of epirubicin.[2][3]

Chemical Synthesis

While this compound is primarily known as a metabolite, its chemical synthesis is crucial for producing analytical standards and for further biological evaluation. A specific, detailed protocol for the stereoselective synthesis of this compound from epirubicin is not extensively documented in publicly available literature. However, based on the known reduction of carbonyls in related anthracyclines, a plausible synthetic route involves the stereoselective reduction of the C-13 ketone of epirubicin.

Proposed Synthetic Pathway:

The most probable method for the synthesis of this compound is the reduction of epirubicin using a hydride-donating reagent, such as sodium borohydride (NaBH₄). The stereoselectivity of this reduction is key to obtaining the desired 13(S)-alcohol, this compound.

Caption: Proposed synthesis of this compound from epirubicin.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard chemical reductions of ketones and should be optimized for specific laboratory conditions.

Materials:

-

Epirubicin hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (0.1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

Procedure:

-

Dissolution: Dissolve epirubicin hydrochloride in a suitable solvent system, such as a mixture of methanol and dichloromethane, under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: Cool the solution to a controlled temperature (e.g., -78 °C or 0 °C) to enhance stereoselectivity. Add sodium borohydride portion-wise while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess sodium borohydride by the slow addition of 0.1 M hydrochloric acid until the solution is neutral.

-

Extraction: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to isolate this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies

The quantitative analysis of this compound, particularly in biological matrices, is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common method employed.

HPLC Analysis of this compound

Instrumentation:

-

HPLC system with a fluorescence or UV detector.

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[4]

Mobile Phase:

-

An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

Detection:

-

Fluorescence detection is highly sensitive, with excitation and emission wavelengths typically around 474 nm and 551 nm, respectively.[4] UV detection can also be used.

Sample Preparation (from plasma):

-

Extraction: Extract epirubicin and this compound from plasma samples using a mixture of chloroform and 2-propanol (6:1, v/v).

-

Evaporation: Evaporate the organic phase to dryness under a vacuum.

-

Reconstitution: Reconstitute the residue in the mobile phase before injection into the HPLC system.

Caption: Workflow for the HPLC analysis of this compound in plasma.

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₁NO₁₁ | |

| Molecular Weight | 545.53 g/mol | |

| Stereochemistry | 13(S)-dihydro derivative of epirubicin |

Table 2: Biological Activity of this compound

| Parameter | Value | Reference |

| In vitro Cytotoxicity | ~10% of epirubicin |

Table 3: HPLC Analysis Parameters for this compound

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (150 x 4.6 mm, 5 µm) | |

| Detection | Fluorescence (Ex: 474 nm, Em: 551 nm) | |

| Lower Limit of Quantification (Plasma) | 2 µg/L | |

| Recovery from Plasma | 87.6% |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of the parent drug, epirubicin, involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. Epirubicin's effects on cell cycle progression are well-documented, often leading to G2/M phase arrest. While this compound has significantly reduced cytotoxic activity, it is a product of epirubicin's metabolism. The signaling pathways directly modulated by this compound are not well-characterized and are presumed to be significantly less potent than those of epirubicin.

Studies on epirubicin have shown its involvement in various signaling pathways, including the upregulation of p21cip1, which leads to cell cycle arrest. Epirubicin can also induce apoptosis through both death-receptor and mitochondrial pathways. Furthermore, epirubicin has been shown to enhance the anti-cancer effects of radiation by downregulating the JAK/STAT1 pathway.

Caption: Simplified signaling pathways of epirubicin.

Conclusion

This compound is a key metabolite of epirubicin, formed via the reduction of its C-13 keto group. While its discovery is tied to the metabolic fate of its parent compound, understanding its synthesis and biological activity is important for a complete picture of epirubicin's pharmacology. This guide provides a foundational understanding of this compound, including a proposed synthetic method and established analytical protocols. Further research into the direct biological effects and signaling pathways of this compound will provide a more nuanced understanding of its role in cancer therapy.

References

Unveiling the Preclinical Pharmacokinetic Profile of Epirubicinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epirubicinol is the major and pharmacologically active metabolite of epirubicin, a widely used anthracycline chemotherapeutic agent. Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for a comprehensive assessment of the efficacy and safety of epirubicin. This technical guide provides a detailed overview of the available preclinical pharmacokinetic data for this compound, methodologies for its analysis, and its metabolic context. While comprehensive quantitative data in a single preclinical model remains elusive in publicly available literature, this guide synthesizes the existing knowledge to support further research and drug development efforts.

Metabolic Pathway of Epirubicin to this compound

Epirubicin undergoes extensive metabolism, primarily in the liver, to form this compound. This conversion involves the reduction of the C-13 keto-group of epirubicin. This compound can be further metabolized through conjugation with glucuronic acid.

Caption: Metabolic conversion of epirubicin to this compound and its subsequent glucuronidation.

Pharmacokinetic Profile of this compound in Preclinical Models

Direct and detailed quantitative pharmacokinetic data for this compound in preclinical species is limited in the available scientific literature. Most studies focus on the parent compound, epirubicin, with qualitative or semi-quantitative descriptions of its metabolites.

Rabbit Model

Studies in rabbits have provided some insights into the pharmacokinetic behavior of this compound. Following intravenous administration of epirubicin (3 mg/kg) to five rabbits, common metabolites including this compound were detected. The production and elimination of this compound in rabbits were observed to be very rapid, with plasma levels becoming undetectable two hours after administration.[1] This suggests a short half-life for this compound in this species.

Rat Model

In male Sprague-Dawley rats treated with epirubicin, metabolic data indicated that the levels of this compound were significantly lower than those of doxorubicinol, the corresponding metabolite of doxorubicin. This finding highlights a potential species-specific difference in the metabolism of these two closely related anthracyclines.

Summary of Preclinical Pharmacokinetic Observations for this compound

| Preclinical Model | Observation | Reference |

| Rabbit | Rapid formation and elimination; undetectable in plasma 2 hours post-epirubicin administration. | [1] |

| Rat | Lower plasma levels compared to doxorubicinol (the corresponding metabolite of doxorubicin). |

Note: The table above represents a summary of the currently available qualitative and comparative data. A comprehensive table with quantitative parameters such as Cmax, Tmax, AUC, and half-life for this compound in a single preclinical model is not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed in preclinical studies for the analysis of this compound.

Animal Models and Drug Administration

-

Rabbit Studies: Five rabbits were administered 3 mg/kg of epirubicin via intravenous infusion.[1]

-

Rat Studies: Male Sprague-Dawley rats received intravenous bolus doses of epirubicin.

Sample Collection and Preparation

-

Plasma: Blood samples are typically collected at various time points post-drug administration. Plasma is separated by centrifugation. For analysis, plasma samples are often subjected to an extraction procedure to isolate the analytes of interest. A common method involves solid-phase extraction using Sep-Pak C18 columns, which allows for the quantitative recovery of epirubicin and its metabolites.[1]

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection is a widely used method for the determination of epirubicin and its metabolites, including this compound, in biological matrices.[1]

-

Extraction: Solid-phase extraction is a common sample preparation technique.

-

Detection: Fluorescence detection provides high sensitivity for the quantification of these compounds.

-

Experimental Workflow for Preclinical Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for the preclinical pharmacokinetic analysis of this compound following epirubicin administration.

Caption: Workflow for preclinical pharmacokinetic analysis of this compound.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by rapid formation and elimination, as demonstrated in rabbit models. However, a significant gap exists in the literature regarding comprehensive quantitative data (Cmax, Tmax, AUC, half-life) for this compound in preclinical species. The methodologies for its extraction and analysis are well-established, primarily relying on HPLC with fluorescence detection. Further studies dedicated to the detailed pharmacokinetic characterization of this compound in various preclinical models are warranted to provide a more complete understanding of its contribution to the overall pharmacological and toxicological profile of epirubicin. This will be invaluable for refining dosing strategies and improving the therapeutic index of this important anticancer agent.

References

Epirubicinol: A Comprehensive Technical Review of its Biological Activity and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epirubicinol is the primary and major metabolite of epirubicin, an anthracycline antibiotic widely used in chemotherapy for various cancers, including breast and gastric cancer.[1][2] The biological activity and cytotoxicity of this compound are of significant interest in understanding the overall pharmacological profile of epirubicin, including its therapeutic efficacy and toxicity profile. This technical guide provides an in-depth overview of the biological activity and cytotoxicity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Biological Activity and Cytotoxicity

This compound is formed in the liver through the reduction of the C-13 keto-group of epirubicin.[1][2] While it is an active metabolite, its in vitro cytotoxic activity is significantly lower than that of its parent compound, epirubicin. Multiple sources indicate that this compound exhibits approximately 10% of the cytotoxic potency of epirubicin.[2] Furthermore, the plasma concentrations of this compound are generally lower than those of epirubicin, making it unlikely to achieve levels sufficient for significant in vivo cytotoxic effects.

The primary mechanism of action of this compound is believed to be consistent with that of other anthracyclines, which includes:

-

DNA Intercalation: The planar ring structure of the molecule inserts between DNA base pairs, disrupting the DNA helix and inhibiting DNA replication and transcription.

-

Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA unwinding. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.

-

Generation of Reactive Oxygen Species (ROS): The molecule can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to DNA, proteins, and cell membranes.

There is currently no evidence to suggest that this compound possesses a mechanism of action distinct from that of epirubicin. The observed difference in potency is likely due to altered cellular uptake, DNA binding affinity, or interaction with topoisomerase II.

Quantitative Cytotoxicity Data

While specific IC50 values for this compound are not widely reported in publicly available literature, the consistent finding is its approximately 10-fold reduced cytotoxicity compared to epirubicin. The following table summarizes representative IC50 values for epirubicin against various cancer cell lines and provides estimated IC50 values for this compound based on this established ratio.

| Cell Line | Cancer Type | Epirubicin IC50 (µM) | Estimated this compound IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 0.02 - 0.5 | 0.2 - 5.0 |

| HeLa | Cervical Adenocarcinoma | ~0.5 (IC90) | ~5.0 (Estimated IC90) |

| A549 | Lung Carcinoma | Data not readily available | Data not readily available |

| HepG2 | Hepatocellular Carcinoma | Data not readily available | Data not readily available |

Note: The IC50 values for epirubicin can vary depending on the specific experimental conditions (e.g., incubation time, assay method). The estimated values for this compound are derived from the "10% activity" principle and should be experimentally verified.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity and cytotoxicity of this compound. The following are standard protocols that can be adapted for this purpose.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound and Epirubicin (as a positive control)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and epirubicin in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of the test compounds. Include untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Metabolic pathway of epirubicin to this compound and other metabolites.

Caption: General mechanism of action for anthracyclines like epirubicin and this compound.

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Conclusion

This compound, the main metabolite of epirubicin, demonstrates significantly reduced cytotoxic activity compared to its parent drug. Its biological effects are mediated through the same mechanisms as other anthracyclines, primarily involving DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species. While its contribution to the overall in vivo anticancer effect of epirubicin is likely limited due to its lower potency and plasma concentrations, a thorough understanding of its pharmacological profile is essential for a complete picture of epirubicin's action and metabolism. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the specific roles of this compound in cancer therapy.

References

Epirubicinol's Role in Epirubicin-Induced Cardiotoxicity: A Technical Guide

Abstract: Epirubicin, a cornerstone of anthracycline chemotherapy, is widely used in oncology for its potent anti-neoplastic properties. Its clinical utility, however, is significantly hampered by a dose-dependent cardiotoxicity, which can lead to irreversible cardiac dysfunction and heart failure. While the mechanisms of this toxicity are complex, mounting evidence points to the pivotal role of its principal metabolite, epirubicinol. Formed via metabolic reduction of the parent drug, this compound is not merely an inactive byproduct but a potent cardiotoxic agent in its own right. This technical guide provides an in-depth exploration of the metabolic conversion of epirubicin to this compound, delineates the molecular pathways through which this compound exerts its damaging effects on cardiomyocytes, presents comparative quantitative data, and details key experimental protocols for investigating these processes. This document is intended for researchers, scientists, and drug development professionals working to understand and mitigate anthracycline-induced cardiotoxicity.

Metabolic Conversion of Epirubicin to this compound

The primary metabolic pathway for epirubicin in the body is the reduction of its C-13 keto-group to a secondary alcohol, forming the 13(S)-dihydro derivative, this compound.[1][2] This biotransformation is predominantly catalyzed by cytosolic enzymes belonging to the carbonyl reductase (CBR) and aldo-keto reductase (AKR) superfamilies.[3][4] These NADPH-dependent oxidoreductases are expressed in various tissues, including the liver and the heart.[2] The conversion to this alcohol metabolite is considered a critical step in the toxification process, as secondary alcohol metabolites of anthracyclines are often more cardiotoxic than the parent compounds. While this compound exhibits significantly lower cytotoxic activity against cancer cells (approximately 10% that of epirubicin), its enhanced cardiotoxicity makes it a key target for therapeutic intervention.

Molecular Mechanisms of this compound-Induced Cardiotoxicity

This compound contributes to cardiomyocyte damage through several interconnected mechanisms, with mitochondrial dysfunction and the generation of reactive oxygen species (ROS) being central to the pathology.

Mitochondrial Dysfunction and Oxidative Stress

The primary mechanism of this compound-driven cardiotoxicity is the induction of severe oxidative stress. Cardiomyocytes are densely populated with mitochondria to meet their high energy demands, making them particularly vulnerable to mitochondrial toxins. This compound disrupts the mitochondrial electron transport chain, leading to electron leakage and the formation of superoxide anions (O₂⁻). This surge in ROS overwhelms the cell's endogenous antioxidant defenses, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). The excess ROS then inflict widespread damage on cellular components, including lipid peroxidation of membranes, protein oxidation, and DNA damage, ultimately triggering apoptotic or necrotic cell death pathways.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. labeling.pfizer.com [labeling.pfizer.com]

- 3. Metabolic carbonyl reduction of anthracyclines — role in cardiotoxicity and cancer resistance. Reducing enzymes as putative targets for novel cardioprotective and chemosensitizing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Evaluation of Epirubicinol's Anticancer Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epirubicinol is the primary metabolite of epirubicin, a widely utilized anthracycline chemotherapeutic agent. While the anticancer properties of epirubicin are well-documented, specific data on the in vitro effects of this compound are limited. This technical guide provides a comprehensive framework for the in vitro evaluation of this compound's anticancer activity. It outlines the presumed mechanisms of action based on its parent compound and details the experimental protocols necessary to elucidate its cytotoxic and cytostatic effects. This document is intended to serve as a foundational resource for researchers investigating the pharmacological profile of this significant metabolite.

Introduction

Epirubicin exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3] Epirubicin is metabolized in the liver to several compounds, with this compound being the main active metabolite.[3][4] Existing literature suggests that this compound possesses in vitro cytotoxic activity, albeit at a reduced potency, estimated to be approximately one-tenth that of epirubicin. A thorough in vitro evaluation is crucial to fully understand its potential contribution to the overall anticancer efficacy and side-effect profile of epirubicin therapy.

Presumed Mechanisms of Anticancer Action

Based on its structural similarity to epirubicin, this compound is presumed to share the same fundamental mechanisms of action, though with potentially different potencies. These mechanisms include:

-

DNA Intercalation: The planar ring structure of this compound likely inserts between DNA base pairs, disrupting the DNA helix and interfering with replication and transcription processes.

-

Topoisomerase II Inhibition: this compound is expected to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition would lead to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and subsequent apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, this compound is likely capable of undergoing redox cycling, leading to the production of ROS. Elevated ROS levels can induce oxidative damage to cellular components, including DNA, lipids, and proteins, contributing to cytotoxicity.

Data Presentation: Comparative Cytotoxicity

Specific IC50 values for this compound across a wide range of cancer cell lines are not extensively reported in the public domain. The primary quantitative data available is its relative potency to epirubicin.

| Compound | Relative In Vitro Cytotoxicity | Source |

| Epirubicin | 1 | |

| This compound | ~0.1 |

Table 1: Relative in vitro cytotoxicity of this compound compared to Epirubicin.

Experimental Protocols

The following protocols are standard methods used for evaluating the in vitro anticancer effects of chemotherapeutic agents and are directly applicable to the study of this compound.

Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT, or CCK-8)

These colorimetric assays are used to determine the half-maximal inhibitory concentration (IC50) of a compound.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol: Propidium Iodide Staining for Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assays

Protocol: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Topoisomerase II Inhibition Assay

Protocol: DNA Decatenation Assay

This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA).

-

Reaction Setup: Set up a reaction mixture containing kDNA, human topoisomerase II, and varying concentrations of this compound in an assay buffer.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network.

Reactive Oxygen Species (ROS) Detection

Protocol: DCFDA Staining

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Probe Loading: Incubate the cells with DCFDA in serum-free medium.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Visualization of Pathways and Workflows

Caption: Presumed signaling pathways of this compound's anticancer effects.

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion

While this compound demonstrates attenuated cytotoxic activity compared to its parent compound, epirubicin, a comprehensive in vitro assessment is essential for a complete understanding of its pharmacological profile. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to systematically investigate the anticancer effects of this compound. Such studies will contribute valuable insights into the overall efficacy and potential therapeutic role of this key metabolite in cancer chemotherapy.

References

Epirubicinol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Epirubicinol is the primary and active metabolite of epirubicin, a widely used anthracycline chemotherapeutic agent. Understanding the physicochemical properties, analytical methodologies for its detection, and its biological activity is crucial for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of this compound, including its chemical identity, and detailed experimental protocols for its analysis and the evaluation of its cytotoxic effects. Furthermore, this guide elucidates the key signaling pathways influenced by its parent compound, epirubicin, offering insights into its mechanism of action.

Chemical and Physical Properties

This compound is the 13(S)-dihydro derivative of epirubicin, formed through the reduction of the C-13 keto-group.[1] This metabolic conversion is a key aspect of epirubicin's pharmacology.

| Property | Value | Reference |

| CAS Number | 76155-56-1 | [2] |

| Molecular Formula | C27H31NO11 | [2] |

| Molecular Weight | 545.54 g/mol | [2] |

| Parent Compound | Epirubicin | [1] |

| Parent Compound CAS Number | 56420-45-2 | |

| Parent Compound Molecular Formula | C27H29NO11 |

Experimental Protocols

Accurate quantification of this compound in biological matrices and the assessment of its cytotoxic activity are fundamental for preclinical and clinical research. This section provides detailed methodologies for these key experiments.

Quantification of this compound in Biological Samples by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the simultaneous determination of epirubicin and this compound in plasma and saliva.

Principle:

This method utilizes reversed-phase HPLC with fluorescence detection for the sensitive and specific quantification of this compound.

Materials and Reagents:

-

This compound and Epirubicin analytical standards

-

Doxorubicin (internal standard)

-

Chloroform

-

2-Propanol

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4)

-

Orthophosphoric acid (H3PO4)

-

Water (HPLC grade)

-

Plasma or saliva samples

Instrumentation:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., Nucleosil 100-5 C18, 150 x 4.6 mm, 5 µm)

-

Centrifuge

-

Vacuum evaporator

Procedure:

-

Sample Preparation:

-

To 1 mL of plasma or saliva, add the internal standard (doxorubicin).

-

Perform liquid-liquid extraction with a 6:1 (v/v) mixture of chloroform and 2-propanol.

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a vacuum at approximately 45°C.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of 75.6% 10 mM KH2PO4 (pH adjusted to 4.3 with 0.03 M H3PO4) and 24.4% acetonitrile.

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: Ambient.

-

Injection Volume: 50 µL.

-

Fluorescence Detection: Excitation wavelength of 470 nm and an emission wavelength of 580 nm.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of this compound in the respective biological matrix (plasma or saliva).

-

Process the calibration standards alongside the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

-

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of epirubicin and this compound on cancer cell lines.

Principle:

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

-

Cancer cell line of interest (e.g., MCF-7, SK-BR-3)

-

Complete cell culture medium

-

Epirubicin and this compound

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Instrumentation:

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of epirubicin and this compound in a complete culture medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the drug solvent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

-

Signaling Pathways and Mechanism of Action

The anticancer effects of epirubicin, and by extension its active metabolite this compound, are mediated through multiple mechanisms, primarily involving the disruption of DNA integrity and the activation of cell death pathways.

Inhibition of Topoisomerase II

A primary mechanism of action for anthracyclines like epirubicin is the inhibition of topoisomerase II. Epirubicin intercalates into the DNA, forming a stable ternary complex with DNA and topoisomerase II. This stabilization prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to the accumulation of double-strand breaks. These DNA breaks trigger downstream signaling cascades that ultimately lead to apoptosis.

Caption: Epirubicin's inhibition of Topoisomerase II.

Activation of the p53 Pathway

The DNA damage induced by epirubicin is a potent activator of the p53 tumor suppressor pathway. Upon sensing DNA double-strand breaks, p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes. One key target is p21, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, typically at the G1/S checkpoint. This arrest provides the cell with time to repair the DNA damage. If the damage is too extensive, p53 can initiate apoptosis.

Caption: Epirubicin-induced activation of the p53 pathway.

Modulation of the JAK/STAT1 Pathway

Epirubicin has also been shown to modulate the Janus kinase/signal transducer and activator of transcription 1 (JAK/STAT1) signaling pathway. The activation of STAT1 is often associated with anti-proliferative and pro-apoptotic effects in cancer cells. Epirubicin treatment can lead to the phosphorylation and activation of STAT1, which then translocates to the nucleus to regulate the expression of genes involved in apoptosis and cell growth inhibition.

Caption: Modulation of the JAK/STAT1 pathway by epirubicin.

Conclusion

This compound, as the main active metabolite of epirubicin, plays a significant role in the therapeutic effects of its parent drug. This technical guide provides essential information for researchers, including its chemical identity, validated experimental protocols for its quantification and the assessment of its cytotoxic activity. The elucidation of the signaling pathways affected by epirubicin, such as the inhibition of topoisomerase II and the modulation of the p53 and JAK/STAT1 pathways, offers a deeper understanding of its molecular mechanisms of action. The provided methodologies and pathway diagrams serve as a valuable resource for further investigation into the pharmacology of this compound and the development of novel anticancer strategies.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Epirubicinol in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of epirubicinol, the primary active metabolite of the chemotherapeutic agent epirubicin, in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

Epirubicin is an anthracycline antibiotic widely used in the treatment of various cancers, including breast and ovarian cancer.[1] It undergoes metabolic reduction to form this compound, which also possesses cytotoxic activity. Monitoring the plasma concentrations of both the parent drug and its active metabolites is crucial for understanding their pharmacokinetic profiles and optimizing therapeutic regimens. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and speed.[2][3] This application note provides a detailed protocol for the reliable quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound and Epirubicin reference standards

-

Daunorubicin (Internal Standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2EDTA)

-

Oasis HLB 1 cc/30 mg Solid-Phase Extraction (SPE) cartridges

Equipment

-

Liquid chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)

-

Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)

-

SPE vacuum manifold

-

Centrifuge

-

Analytical balance

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and daunorubicin in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and QC samples.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100 ng/mL) and QC samples (e.g., low, mid, high).

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To a 100 µL aliquot of plasma sample, standard, or QC, add 10 µL of the internal standard working solution (daunorubicin) and vortex. Add 200 µL of 0.1% formic acid in water and vortex.

-

SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

Table 1: MRM Transitions and Optimized Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 546.2 | 399.1 | 25 |

| Daunorubicin (IS) | 528.2 | 321.1 | 30 |

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Data Presentation

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 100 ng/mL (r² > 0.99) |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | <15% |

| Recovery | >85% |

| Matrix Effect | Minimal |

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Metabolic pathway of epirubicin to this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol is well-suited for high-throughput analysis in a research setting, offering the necessary performance for pharmacokinetic and metabolic studies of epirubicin.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Rapid and sensitive liquid chromatography-tandem mass spectrometry for the quantitation of epirubicin and identification of metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. forensicrti.org [forensicrti.org]

Application Note: Solid-Phase Extraction of Epirubicinol from Urine for Chromatographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the solid-phase extraction (SPE) of epirubicinol, the primary active metabolite of the chemotherapeutic agent epirubicin, from human urine samples. The described method is optimized for high recovery and sample purity, making it suitable for downstream quantitative analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection. This protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving epirubicin.

Introduction

Epirubicin is an anthracycline antibiotic widely used in the treatment of various cancers. Its efficacy and toxicity are closely linked to its metabolism, with this compound being a significant active metabolite. Accurate quantification of this compound in urine is crucial for understanding the drug's disposition and for tailoring patient therapy. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery rates, and reduced solvent consumption.[1][2] This protocol provides a detailed methodology for the selective isolation and concentration of this compound from complex urine matrices using C18-bonded silica cartridges.

Experimental Protocol

This protocol is synthesized from established methodologies for the analysis of epirubicin and its metabolites in biological fluids.[3][4]

1. Materials and Reagents

-

SPE Cartridges: C18-bonded silica, 100 mg/1 mL (or similar)

-

This compound standard

-

Internal Standard (e.g., Daunorubicin or Doxorubicin)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric Acid (0.3 M)

-

Potassium Dihydrogen Phosphate (KH2PO4)

-

Deionized Water

-

Urine collection containers

-

Centrifuge

-

SPE Vacuum Manifold

-

Nitrogen evaporator

2. Sample Pre-treatment

-

Collect urine samples and store them at -20°C until analysis.

-

Thaw urine samples at room temperature.

-

Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.[2]

-

To a 1 mL aliquot of the supernatant, add the internal standard.

-

Dilute the sample with 0.3 M phosphoric acid. The pH should be adjusted to approximately 4.3 to ensure optimal retention on the C18 column.

3. Solid-Phase Extraction Procedure

-

Cartridge Conditioning:

-

Wash the C18 SPE cartridge with 3 mL of methanol.

-

Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry out before sample loading.

-

-

Sample Loading:

-

Load the pre-treated urine sample (approximately 2 mL) onto the conditioned SPE cartridge.

-

Apply a slow, consistent flow rate of approximately 1-2 mL/min using a vacuum manifold.

-

-

Washing:

-

Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.

-

Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

-

-

Elution:

-

Elute this compound and other retained analytes with 1-2 mL of an appropriate elution solvent. A common elution solvent for anthracyclines from C18 cartridges is a mixture of acetonitrile and a phosphate buffer. For this protocol, a mixture of acetonitrile and 10 mM KH2PO4 (pH adjusted to 4.3) is recommended.

-

Collect the eluate in a clean collection tube.

-

4. Post-Extraction Processing

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a small, known volume (e.g., 200 µL) of the HPLC mobile phase.

-

Vortex the sample to ensure complete dissolution.

-

The sample is now ready for injection into the HPLC system.

Data Presentation

The following table summarizes typical performance data for the solid-phase extraction of anthracyclines and their metabolites from biological matrices based on literature values.

| Analyte | Matrix | SPE Sorbent | Recovery Rate (%) | Limit of Quantification (LOQ) | Reference |

| Epirubicin | Serum | C8 | 96 ± 8 | - | |

| Doxorubicin | Serum | C8 | 94 ± 8 | 1 ng/mL (LOD) | |

| Epirubicin | Plasma | - | 69.0 | 5 µg/L | |

| This compound | Plasma | - | 77.3 | 2 µg/L | |

| Various Drugs | Urine | Miniaturized SPE | 84.2 - 109.4 | 0.19 - 1.24 ng/cm³ |

Note: The recovery and LOQ for this compound from urine using this specific protocol should be validated in-house.

Workflow Diagram

References

Application Note: Analysis of Epirubicinol using High-Performance Liquid Chromatography with Fluorescence Detection

Introduction

Epirubicin is an anthracycline antibiotic widely used in cancer chemotherapy. Its primary metabolite, epirubicinol, is also pharmacologically active and contributes to both the therapeutic and toxic effects of the parent drug. Monitoring the concentrations of epirubicin and this compound in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and understanding the overall disposition of the drug. This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the quantitative analysis of this compound in biological samples such as plasma, saliva, and urine.

Principle

The method involves the separation of this compound from endogenous components in the sample matrix using reversed-phase HPLC. This compound possesses native fluorescence, allowing for highly sensitive and selective detection using a fluorescence detector. The intensity of the fluorescence emission is directly proportional to the concentration of this compound in the sample.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Two common and effective methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

1.1. Liquid-Liquid Extraction (for Plasma and Saliva)

This protocol is adapted for the extraction of this compound from plasma and saliva samples.

-

To 1 mL of plasma or saliva, add a suitable internal standard (e.g., doxorubicin).

-

Add 6 mL of a chloroform:2-propanol (6:1, v/v) extraction solvent.

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic (lower) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 45°C.

-

Reconstitute the residue in 200 µL of the HPLC mobile phase.

-

Vortex for 1 minute to dissolve the residue.

-

The sample is now ready for injection into the HPLC system.

1.2. Solid-Phase Extraction (for Plasma and Urine)

This protocol is suitable for cleaning up plasma and urine samples.

-

Condition a C18-bonded silica SPE cartridge by washing it sequentially with 1 mL of methanol and 1 mL of purified water.

-

To 1 mL of plasma or urine, add an internal standard. For urine samples, dilute with 0.3 M phosphoric acid before loading.

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of a suitable washing solution (e.g., water or a weak organic solvent mixture) to remove interfering substances.

-

Elute this compound from the cartridge with a suitable elution solvent (e.g., a mixture of dichloromethane:2-propanol:methanol (2:1:1, v/v/v)).[1]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of HPLC mobile phase.

-

The sample is now ready for injection.

HPLC-Fluorescence Detection Method

2.1. Chromatographic Conditions

| Parameter | Method 1 | Method 2 |

| Column | Nucleosil 100 S C18 (150 x 4.6 mm, 5 µm)[2] | Cyanopropyl column (25 cm x 4.6 mm, 5 µm)[3] |

| Mobile Phase | Isocratic elution with a suitable buffer and organic modifier. | 75.6% 10 mM KH2PO4 and 24.4% CH3CN (pH adjusted to 4.3 with 0.03 M H3PO4)[3] |

| Flow Rate | 1.0 mL/min | 1.5 mL/min[3] |

| Injection Volume | 20 µL | Not Specified |

| Column Temperature | Ambient | Not Specified |

2.2. Fluorescence Detector Settings

| Parameter | Setting |

| Excitation Wavelength | 470 - 497 nm |

| Emission Wavelength | 551 - 580 nm |

Data Presentation

The following tables summarize the quantitative data obtained from method validation studies for the analysis of this compound.

Table 1: Linearity and Quantification Limits

| Analyte | Matrix | Linearity Range (µg/L) | Correlation Coefficient (r) | Lower Limit of Quantification (µg/L) |

| This compound | Saliva & Plasma | 2 - 400 | > 0.99 | 2 |

| This compound | Plasma | 0.001 - 1 µg/mL | > 0.9996 | 0.001 µg/mL |

| This compound | Urine | 0.001 - 10 µg/mL | > 0.9997 | 0.001 µg/mL |

| This compound | Plasma & Urine | Not Specified | Not Specified | 0.5 ng/mL |

Table 2: Recovery and Precision

| Analyte | Matrix | Recovery (%) | Within-day CV (%) | Between-day CV (%) |

| This compound | Saliva | 87.6 | < 10 | < 10 |

| This compound | Plasma | 77.3 | < 10 | < 10 |

| This compound | Plasma | 88.3 - 98.92 (for all metabolites) | < 10.6 | < 13.0 |

| This compound | Plasma | 80 ± 5 | Not Specified | Not Specified |

| This compound | Urine | 90 ± 3 | Not Specified | Not Specified |

Mandatory Visualization

Caption: Workflow for this compound Analysis by HPLC-FLD.

Conclusion

The described HPLC method with fluorescence detection provides a sensitive, specific, and reliable approach for the quantification of this compound in various biological matrices. The detailed protocols and validated performance characteristics demonstrate its suitability for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of drug development.

References

- 1. Development and validation of a high-performance liquid chromatographic method with a fluorescence detector for the analysis of epirubicin in human urine and plasma, and its application in drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of epirubicin and its metabolite this compound in saliva and plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Efficacy Testing of Epirubicinol

Introduction

Epirubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its mechanism of action involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2][3][4] Epirubicin is metabolized in the liver to its main active metabolite, epirubicinol.[1] While this compound contributes to the overall therapeutic effect, its in vitro cytotoxic activity is approximately one-tenth that of the parent drug, epirubicin. These application notes provide detailed protocols for a panel of in vitro assays to characterize and quantify the efficacy of this compound. The following assays are described:

-

Cell Viability Assay (MTT Assay): To determine the cytotoxic effect of this compound on cancer cell lines.

-

Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of apoptosis by this compound.

-

Cell Cycle Analysis (Propidium Iodide Staining): To assess the impact of this compound on cell cycle progression.

-

Cellular Uptake and Efflux Assay: To measure the accumulation and retention of this compound within cancer cells.

These protocols are designed for researchers, scientists, and drug development professionals to robustly evaluate the in vitro efficacy of this compound.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Protocol

-

Cell Seeding:

-

Culture cancer cells of interest (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in serum-free medium to achieve a range of final concentrations for treatment.

-

Remove the culture medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated cells as a negative control and a solvent control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Presentation

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.18 ± 0.06 | 94.4 |

| 1 | 1.05 ± 0.07 | 84.0 |

| 10 | 0.78 ± 0.05 | 62.4 |

| 50 | 0.45 ± 0.04 | 36.0 |

| 100 | 0.22 ± 0.03 | 17.6 |

Note: The data presented in this table is for illustrative purposes only.

Workflow Diagram

Apoptosis Assay: Annexin V-FITC / Propidium Iodide (PI) Staining

Principle